rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans
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Overview
Description
rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group and a methyl group, making it a valuable molecule for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a nucleophilic substitution reaction, where a halogenated phenyl compound reacts with the pyrrolidine ring.
Methylation: The methyl group is introduced through an alkylation reaction, often using methyl iodide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and alkylation reactions in sequence.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the phenyl ring, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrrolidine ring or the phenyl group, often using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrrolidine ring or phenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand its interaction with various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting their activity or modulating their function. The pathways involved may include neurotransmitter systems, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrrolidine: Similar structure but lacks the methyl group, affecting its biological activity.
1-Methyl-4-phenylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to different chemical properties.
4-Phenylpyrrolidine: Lacks the methyl group, resulting in different reactivity and biological effects.
Uniqueness
rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans is unique due to its specific chiral centers and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2307782-86-9 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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